molecular formula C6H8Br2N2 B1457247 4,5-dibromo-2-propyl-1H-imidazole CAS No. 1437312-20-3

4,5-dibromo-2-propyl-1H-imidazole

Cat. No. B1457247
M. Wt: 267.95 g/mol
InChI Key: FLJXCPIVMZQMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5-dibromo-2-propyl-1H-imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . These are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular structure of “4,5-dibromo-2-propyl-1H-imidazole” contains a total of 18 bond(s). There are 10 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), and 1 Imidazole(s) .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications. An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-dibromo-2-propyl-1H-imidazole” include a density of 2.4±0.1 g/cm3, boiling point of 388.6±22.0 °C at 760 mmHg, and a molar refractivity of 34.2±0.3 cm3 . It also has a molar volume of 93.3±3.0 cm3 and a surface tension of 62.1±3.0 dyne/cm .

Scientific Research Applications

Therapeutic Potential

Imidazole derivatives are recognized for their significant pharmacological activities, making them subjects of intensive scientific investigation. The unique and ubiquitous imidazole nucleus plays a crucial role in living organisms, with derivatives showing appreciable anti-infective activity potential. Their biological activity profiles, reported across a span of fifteen years, underscore their potential as therapeutic agents in addressing a range of diseases (Sharma et al., 2016).

Material Science Innovations

In material science, imidazole-based frameworks, particularly Zeolite Imidazolate Frameworks (ZIFs), are celebrated for their exceptional properties. These materials, constructed from metal ions and imidazolate linkers, boast fascinating features such as high thermal and chemical stability, and large surface areas. Their unique "gate opening" mechanism positions ZIFs as promising candidates for applications in gas storage, adsorption, separation, and catalysis (S. S. Sankar et al., 2019).

Antimicrobial and Antibacterial Properties

The antimicrobial activities of imidazole and its derivatives have been extensively reviewed, showcasing their efficacy as raw materials in the pharmaceutical industry for manufacturing anti-fungal drugs. These compounds are also intermediaries in synthesizing some pesticides and insecticides, emphasizing their role in combating microbial resistance ( ).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to imidazoles, serve as effective corrosion inhibitors. Their molecular structure facilitates strong adsorption onto metal surfaces, offering protection against corrosion. This application is particularly valued in the petroleum industry, where such inhibitors play a crucial role in maintaining infrastructure integrity (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Antifungal and Antitumor Activities

The antifungal and antitumor potential of imidazole derivatives has also been highlighted, with compounds such as miconazole demonstrating therapeutic efficacy in superficial mycoses and suggesting promising avenues for cancer treatment. Their broad spectrum of activity against various pathogens and cancer cells underscores the versatility and potential of imidazole compounds in medical applications (P. Sawyer et al., 2012; M. Iradyan et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation and serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4,5-dibromo-2-propyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2N2/c1-2-3-4-9-5(7)6(8)10-4/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJXCPIVMZQMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dibromo-2-propyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dibromo-2-propyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4,5-dibromo-2-propyl-1H-imidazole
Reactant of Route 3
Reactant of Route 3
4,5-dibromo-2-propyl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4,5-dibromo-2-propyl-1H-imidazole
Reactant of Route 5
4,5-dibromo-2-propyl-1H-imidazole
Reactant of Route 6
4,5-dibromo-2-propyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.